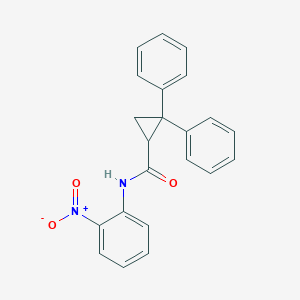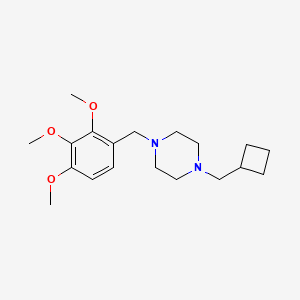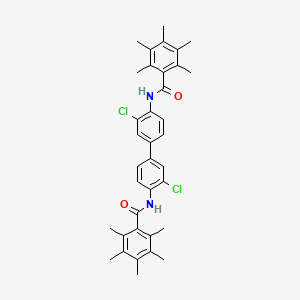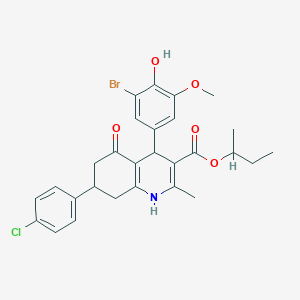
N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea, also known as PTMU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PTMU is a white crystalline solid that is soluble in water and organic solvents. In
作用机制
N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea acts as a radical scavenger by donating a hydrogen atom to free radicals, thereby neutralizing their harmful effects. It also has the ability to chelate metal ions, which can contribute to oxidative stress. N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the production of reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea can protect against oxidative stress-induced damage in various cell types by reducing lipid peroxidation and increasing cell viability. It has also been shown to improve mitochondrial function and decrease inflammation. Additionally, N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea has been investigated for its potential use in the treatment of liver disease, as it has been shown to reduce liver damage in animal models.
实验室实验的优点和局限性
One advantage of N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea is its ability to protect against oxidative stress-induced damage in various cell types, making it a useful tool for studying the effects of oxidative stress on cells. However, one limitation is that N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea has been investigated for its potential use in the treatment of liver disease, and further research is needed to determine its efficacy in this area. Finally, N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea's ability to protect against oxidative stress-induced damage in various cell types makes it a promising tool for studying the effects of oxidative stress on cells, and further research is needed to fully understand its mechanism of action.
合成方法
N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea can be synthesized through a multi-step process involving the reaction of 2,2,6,6-tetramethyl-4-piperidinol with propyl isocyanate. The resulting product is then treated with hydrochloric acid to yield N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea.
科学研究应用
N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea has been extensively studied for its potential use as a radical scavenger and antioxidant. It has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, liver cells, and heart cells. Additionally, N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-propyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-6-7-14-11(17)15-10-8-12(2,3)16-13(4,5)9-10/h10,16H,6-9H2,1-5H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLQMNDAUNPNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1CC(NC(C1)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-bromophenyl)propyl]acetamide](/img/structure/B5116552.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5116559.png)




![3'-benzyl 5'-tert-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5116594.png)
![N-{2-[methyl(phenyl)amino]ethyl}-4-(1-piperidinylmethyl)benzamide](/img/structure/B5116605.png)
![1-cyclohexyl-4-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5116629.png)

![2-(4-chlorophenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5116644.png)
![6-(1-azocanylcarbonyl)-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5116651.png)

